An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG12-acid
An In-depth Technical Guide to the Synthesis and Purification of Lipoamido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lipoamido-PEG12-acid, a heterobifunctional linker crucial in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical workflow and its application context.
Introduction
Lipoamido-PEG12-acid is a versatile chemical linker featuring a lipoic acid moiety and a terminal carboxylic acid, connected by a 12-unit polyethylene glycol (PEG) spacer. The lipoic acid's disulfide bond provides a stable anchor to metal surfaces, such as gold nanoparticles, while the terminal carboxylic acid allows for covalent conjugation to primary amine groups on proteins, peptides, or other molecules of interest. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] Its primary application is in the field of targeted protein degradation, where it serves as a flexible linker in the construction of PROTACs.[3][4]
Physicochemical Properties
The key properties of Lipoamido-PEG12-acid are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₆₇NO₁₅S₂ | [1] |
| Molecular Weight | 806.03 g/mol | |
| CAS Number | 2407442-47-9 | [1] |
| Appearance | White to off-white solid or viscous liquid | [5] |
| Purity | Typically >95% (HPLC) | [1][] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | [5] |
| Storage | -20°C, desiccated | [1][5] |
Synthesis of Lipoamido-PEG12-acid
The synthesis of Lipoamido-PEG12-acid is achieved through the coupling of α-Lipoic acid with a commercially available amine-terminated PEG linker, Amino-PEG12-acid. The reaction forms a stable amide bond and is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS).
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Lipoamido-PEG12-acid.
Experimental Protocol
This protocol details the amidation reaction between α-Lipoic acid and Amino-PEG12-acid.
Materials and Reagents:
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α-Lipoic Acid (MW: 206.33 g/mol )
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Amino-PEG12-acid (MW: 617.73 g/mol )
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (MW: 191.70 g/mol )
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N-hydroxysuccinimide (NHS) (MW: 115.09 g/mol )
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Diethyl ether
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0.1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Activation of α-Lipoic Acid:
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In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve α-Lipoic acid (1.0 eq), EDC-HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
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Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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-
Coupling Reaction:
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In a separate flask, dissolve Amino-PEG12-acid (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the solution to act as a non-nucleophilic base.
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Slowly add the solution of activated lipoic acid NHS ester to the Amino-PEG12-acid solution.
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Allow the reaction to stir at room temperature overnight (12-16 hours).
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-
Workup and Isolation:
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Quench the reaction by adding a small amount of water.
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Dilute the mixture with DCM and transfer to a separatory funnel.
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Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a viscous oil or waxy solid.
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Purification
Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity Lipoamido-PEG12-acid.
Preparative RP-HPLC Protocol
Instrumentation and Materials:
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Preparative HPLC system with a UV detector
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C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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The crude product dissolved in a minimal amount of Mobile Phase A
Procedure:
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Sample Preparation: Dissolve the crude product obtained from the workup in a small volume of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter before injection.
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Chromatography:
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Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
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Inject the sample onto the column.
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Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
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Monitor the elution profile at 214 nm and 280 nm.
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-
Fraction Collection: Collect fractions corresponding to the major product peak.
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Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the final product as a fluffy, pale yellow solid.
Purity and Yield Data
The following table presents typical quantitative data for the synthesis and purification process.
| Parameter | Typical Value | Method of Analysis |
| Crude Yield | 80-95% | Gravimetric |
| Purity after Purification | >98% | Analytical RP-HPLC |
| Overall Isolated Yield | 60-75% | Gravimetric |
| Identity Confirmation | Conforms to expected mass | LC-MS (ESI+) |
| Structural Confirmation | Conforms to expected structure | ¹H NMR |
Application Context: PROTAC Mechanism
Lipoamido-PEG12-acid is frequently used as a linker to synthesize PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
